molecular formula C19H36O4 B609829 Palmitoyllactic acid, (S)- CAS No. 358632-58-3

Palmitoyllactic acid, (S)-

Cat. No.: B609829
CAS No.: 358632-58-3
M. Wt: 328.5 g/mol
InChI Key: QEYBJRUFQPDBLY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Initial Research Discoveries of (S)-Palmitoyllactic Acid as a Bioactive Lipid.

The broader field of N-acyl amino acids, to which (S)-Palmitoyllactic acid is structurally related, has been known for some time, with early examples including urinary N-isovaleroylglycine. nih.gov However, significant interest in lipoamino acids surged in recent decades, spurred by the discovery of other bioactive lipids like anandamide. nih.gov The synthesis of various N-acyl amino acid surfactants has been a subject of research since at least 1975, employing both chemical and enzymatic methods. bbwpublisher.comresearchgate.net

The specific discovery of (S)-Palmitoyllactic acid as a bioactive lipid is more recent. Research screening components from krill oil for their ability to promote the differentiation of pre-adipocyte cells (3T3-L1 cells) identified palmitoyllactic acid as a key active compound. researchgate.net This discovery positioned it as a molecule of interest in the study of adipogenesis, the process of fat cell formation. pan.olsztyn.plmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Significance of (S)-Palmitoyllactic Acid as a Metabolite and Its Stereochemical Importance in Biological Systems.

(S)-Palmitoyllactic acid is considered a metabolite, a small molecule involved in metabolism. nih.gov Its structure, a combination of palmitic acid and lactic acid, points to its origins within the complex network of fatty acid and carbohydrate metabolism. britannica.comcreative-proteomics.comwjgnet.com

The stereochemistry of (S)-Palmitoyllactic acid is of paramount importance. wikipedia.org The "(S)-" designation refers to the specific three-dimensional arrangement of atoms around the chiral center in the lactic acid portion of the molecule. wikipedia.orglibretexts.org Biological systems, particularly enzymes and receptors, are themselves chiral and can exhibit high specificity for one stereoisomer over another. pressbooks.pubuou.ac.in This means that the (S)- and (R)-enantiomers of palmitoyllactic acid could have vastly different biological activities. While research on the differential effects of these specific enantiomers is ongoing, the principle of stereospecificity is a fundamental concept in biochemistry and pharmacology. pressbooks.pubuou.ac.in

A study using 3T3-L1 preadipocytes found that palmitoyllactic acid induces a "brown fat-like" phenotype. medchemexpress.commedchemexpress.commedchemexpress.com Brown and beige adipocytes are specialized fat cells that burn energy to produce heat, a process known as thermogenesis. The study showed that palmitoyllactic acid increased the expression of key genes associated with browning, such as Prdm16 and Pgc1a. medchemexpress.commedchemexpress.com Notably, it also enhanced adipogenesis in the presence of dexamethasone, similar to the action of PPARγ agonists. medchemexpress.commedchemexpress.commedchemexpress.com

Current Research Paradigms and Key Unaddressed Questions in (S)-Palmitoyllactic Acid Biology.

Current research on (S)-Palmitoyllactic acid is largely focused on its role in adipocyte biology and energy metabolism. pan.olsztyn.plmedchemexpress.commedchemexpress.com The ability of this lipid to induce a brown fat-like phenotype has significant implications for obesity research, as promoting energy expenditure is a key therapeutic strategy. medchemexpress.combibliotekanauki.pl

However, several key questions remain unanswered. The precise molecular mechanisms by which (S)-Palmitoyllactic acid exerts its effects are still being elucidated. While it appears to act similarly to PPARγ agonists, the direct receptor or receptors for (S)-Palmitoyllactic acid have not been definitively identified. medchemexpress.commedchemexpress.commedchemexpress.com Understanding how this lipid is synthesized, degraded, and transported within the body is another critical area of investigation. frontiersin.orgencyclopedia.pub The enzyme peptidase M20 domain-containing 1 (PM20D1) is known to catalyze both the synthesis and hydrolysis of other N-acyl amino acids, but its specific role in (S)-Palmitoyllactic acid metabolism requires further study. pnas.org

Future research will likely focus on:

Identifying the specific receptors and signaling pathways that mediate the biological effects of (S)-Palmitoyllactic acid. pnas.org

Elucidating the enzymatic machinery responsible for its biosynthesis and degradation. nih.govfrontiersin.org

Investigating the physiological relevance of (S)-Palmitoyllactic acid in vivo and its potential as a therapeutic agent for metabolic diseases. pnas.org

Table of Key Research Findings for (S)-Palmitoyllactic Acid

Research Area Key Finding Cell/Animal Model Reference(s)
Adipogenesis Induces a brown fat-like phenotype and enhances adipogenesis. 3T3-L1 preadipocytes medchemexpress.commedchemexpress.commedchemexpress.com
Gene Expression Upregulates brown/beige cell-specific genes like Prdm16 and Pgc1a. 3T3-L1 preadipocytes medchemexpress.commedchemexpress.com
Mechanism of Action Acts similarly to PPARγ agonists. 3T3-L1 preadipocytes medchemexpress.commedchemexpress.commedchemexpress.com

Table of Mentioned Compounds

Compound Name
(S)-Palmitoyllactic acid
Anandamide
Dexamethasone
N-isovaleroylglycine
Palmitic acid

Properties

CAS No.

358632-58-3

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

(2S)-2-hexadecanoyloxypropanoic acid

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)23-17(2)19(21)22/h17H,3-16H2,1-2H3,(H,21,22)/t17-/m0/s1

InChI Key

QEYBJRUFQPDBLY-KRWDZBQOSA-N

SMILES

CCCCCCCCCCCCCCCC(O[C@H](C(O)=O)C)=O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Palmitoyllactic acid, (S)-;  L-2-o-palmitoyllactic acid; 

Origin of Product

United States

Advanced Synthetic Strategies and Biosynthetic Pathways of S Palmitoyllactic Acid

Chemoenzymatic Synthetic Methodologies for Stereoselective (S)-Palmitoyllactic Acid Production for Research

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of stereochemically pure compounds like (S)-Palmitoyllactic acid, combining the precision of enzymatic catalysis with the versatility of chemical reactions. mit.edunih.gov This approach is particularly valuable for research purposes where high enantiomeric purity is crucial. Enzymes, acting as biocatalysts, offer significant advantages, including high specificity (chemo-, regio-, and enantioselectivity), rapid reaction rates under mild conditions, and reduced environmental impact compared to traditional chemical catalysts. mt.com

A key method in chemoenzymatic synthesis is the use of lipases for the stereoselective esterification or transesterification. mdpi.comscielo.br Lipases, a class of hydrolases, can catalyze the formation of ester bonds and are widely used in industrial applications. illinois.edu For the synthesis of (S)-Palmitoyllactic acid, a lipase (B570770) would selectively acylate the hydroxyl group of L-lactic acid with palmitic acid or a derivative thereof. The stereoselectivity of the enzyme ensures that only the (S)-enantiomer of lactic acid is esterified, resulting in a high enantiomeric excess of the desired product. researchgate.net

The optimization of reaction conditions is critical for maximizing the yield and stereoselectivity of the enzymatic reaction. Parameters such as the choice of enzyme, solvent, temperature, substrate concentrations, and water activity are carefully controlled. researchgate.net For instance, studies have shown that different lipases, such as those from Candida antarctica (Novozym 435) and porcine pancreas, exhibit varying efficiencies and selectivities in the synthesis of fatty acid esters. researchgate.net The reaction medium can also significantly influence the outcome, with non-polar organic solvents often being favored to minimize side reactions and facilitate product recovery. researchgate.net

Kinetic resolution is another common chemoenzymatic strategy. researchgate.net In this approach, a racemic mixture of lactic acid is reacted with a palmitoyl (B13399708) donor in the presence of a stereoselective lipase. The enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the acylated (S)-Palmitoyllactic acid from the unreacted (R)-lactic acid. While effective, this method has a theoretical maximum yield of 50% for the desired product from the racemic starting material.

Recent advancements in protein engineering and directed evolution are continually expanding the toolkit of biocatalysts available for chemoenzymatic synthesis. illinois.edu These techniques allow for the modification of enzymes to enhance their stability, activity, and selectivity for non-natural substrates, further refining the production of (S)-Palmitoyllactic acid for research applications. rsc.org

Optimized Chemical Synthesis Routes for Laboratory and Reference Material Generation

While chemoenzymatic methods offer high stereoselectivity, optimized chemical synthesis routes remain crucial for the laboratory-scale production and generation of reference materials of (S)-Palmitoyllactic acid. beilstein-journals.org These methods provide a reliable and often more direct path to the target molecule, although they may require more rigorous purification to achieve high enantiomeric purity. nih.gov

A common strategy for the stereoselective chemical synthesis of (S)-Palmitoyllactic acid involves the use of a chiral auxiliary or a chiral starting material. Starting with enantiomerically pure (S)-lactic acid, the hydroxyl group can be acylated with palmitoyl chloride or palmitic anhydride (B1165640) in the presence of a suitable base. This direct acylation is a straightforward method for obtaining the desired product. The reaction conditions, such as the choice of solvent, base, and temperature, are optimized to maximize yield and minimize side reactions like racemization. mdpi.com

Alternatively, a stereoselective synthesis can be designed starting from achiral precursors, employing a chiral catalyst or reagent to induce the desired stereochemistry. nih.gov For example, a stereoselective reduction of a pyruvate (B1213749) ester could be employed to generate the (S)-lactic acid backbone, which is then acylated. However, for a molecule like (S)-Palmitoyllactic acid where the chiral precursor, (S)-lactic acid, is readily available, the former approach is generally more practical.

The purification of the final product is a critical step in any chemical synthesis to ensure the generation of a high-purity reference material. beilstein-journals.org Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are employed to remove any unreacted starting materials, byproducts, and potential enantiomeric impurities. nih.gov The purity and identity of the synthesized (S)-Palmitoyllactic acid are then confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral chromatography.

The table below summarizes a general optimized chemical synthesis route for (S)-Palmitoyllactic acid.

StepReactantsReagents & ConditionsProduct
1(S)-Lactic acid, Palmitoyl chloridePyridine, Dichloromethane, 0°C to room temperature(S)-Palmitoyllactic acid
2Crude (S)-Palmitoyllactic acidSilica gel column chromatographyPurified (S)-Palmitoyllactic acid

This optimized route provides a reliable method for producing (S)-Palmitoyllactic acid in the laboratory for use as a reference standard and in various research applications.

Elucidation of Enzymatic Catalysis and Key Biosynthetic Enzymes in (S)-Palmitoyllactic Acid Formation

The formation of (S)-Palmitoyllactic acid in biological systems is a result of enzymatic catalysis, where specific enzymes facilitate the esterification of (S)-lactic acid with palmitic acid. nih.gov Enzymes act by lowering the activation energy of the reaction, thereby increasing the reaction rate without being consumed in the process. nih.gov The specificity of the enzyme's active site ensures that the correct substrates are bound in the proper orientation for the reaction to occur, leading to the stereoselective formation of the (S)-enantiomer. nih.gov

While the specific biosynthetic pathway for (S)-Palmitoyllactic acid is not as extensively characterized as some other metabolic routes, it is likely to involve enzymes with esterase or lipase activity. mt.comillinois.edu These enzymes catalyze the formation of an ester bond between the carboxyl group of palmitic acid and the hydroxyl group of (S)-lactic acid. researchgate.net The general mechanism for enzyme-catalyzed esterification involves the formation of an enzyme-substrate complex, followed by a catalytic step that forms the ester linkage and releases the product. libretexts.org

In the context of cellular metabolism, the formation of (S)-Palmitoyllactic acid could be catalyzed by a variety of enzymes that are not necessarily dedicated solely to its synthesis. Many lipases and esterases exhibit broad substrate specificity and can act on a range of fatty acids and alcohols. illinois.eduresearchgate.net Therefore, the intracellular presence of these enzymes, along with the availability of the precursor molecules, would be key determinants of (S)-Palmitoyllactic acid biogenesis.

Research into the enzymatic synthesis of similar fatty acid esters has identified several classes of enzymes that could be involved. researchgate.net For example, lipases from various microbial sources, such as Rhizomucor miehei and porcine pancreas, have been shown to effectively catalyze the esterification of lactic acid with long-chain fatty acids. researchgate.net These studies provide a model for understanding the types of enzymes that may be responsible for the in vivo formation of (S)-Palmitoyllactic acid.

The table below highlights key enzyme classes potentially involved in the biosynthesis of (S)-Palmitoyllactic acid.

Enzyme ClassCatalytic FunctionPotential Role in (S)-Palmitoyllactic Acid Formation
Lipases (EC 3.1.1.3)Hydrolysis and synthesis of estersCatalyze the direct esterification of (S)-lactic acid with palmitic acid. researchgate.net
Esterases (EC 3.1.1.1)Hydrolysis and synthesis of estersSimilar to lipases, could facilitate the formation of the ester bond. illinois.edu
Acyltransferases (EC 2.3)Transfer of acyl groupsCould transfer a palmitoyl group from an activated donor (e.g., Palmitoyl-CoA) to (S)-lactic acid.

Further research is needed to isolate and characterize the specific enzymes responsible for (S)-Palmitoyllactic acid biosynthesis in different organisms and tissues. This would involve techniques such as protein purification, enzyme assays, and genetic analysis to identify the genes encoding these biosynthetic enzymes.

Investigation of Metabolic Precursors and Substrate Availability Influencing (S)-Palmitoyllactic Acid Biogenesis

The biosynthesis of (S)-Palmitoyllactic acid is fundamentally dependent on the availability of its metabolic precursors: palmitic acid and (S)-lactic acid. nih.gov The intracellular concentrations of these substrates are regulated by various metabolic pathways, and their availability can significantly influence the rate of (S)-Palmitoyllactic acid formation.

(S)-Lactic acid is primarily produced through the anaerobic glycolysis of glucose. During periods of high energy demand or low oxygen availability, pyruvate, the end product of glycolysis, is reduced to lactate (B86563) by the enzyme lactate dehydrogenase. While the L-enantiomer is the predominant form in mammals, the production of D-lactic acid can also occur, particularly by gut microbiota. The availability of (S)-lactic acid is therefore closely linked to glucose metabolism and the cellular redox state.

The biogenesis of (S)-Palmitoyllactic acid is also influenced by the presence of other competing metabolic pathways that utilize the same precursors. For instance, palmitic acid can be elongated to form longer-chain fatty acids, desaturated to produce unsaturated fatty acids, or incorporated into triglycerides and phospholipids (B1166683) for energy storage and membrane synthesis. nih.gov Similarly, (S)-lactic acid can be converted back to pyruvate and enter the citric acid cycle for complete oxidation or be used for gluconeogenesis in the liver.

Recent studies have highlighted the role of specific cellular states in modulating the levels of metabolites that can serve as precursors for biosynthesis. For example, during adipocyte differentiation, there are significant changes in lipid and glucose metabolism, leading to fluctuations in the intracellular concentrations of fatty acids and lactate. nih.govphysiology.org These changes in substrate availability could directly impact the synthesis of (S)-Palmitoyllactic acid.

The table below outlines the primary metabolic pathways that provide the precursors for (S)-Palmitoyllactic acid biosynthesis.

PrecursorPrimary Metabolic PathwayKey Regulatory EnzymesFactors Influencing Availability
Palmitic AcidFatty Acid SynthesisAcetyl-CoA carboxylase, Fatty acid synthaseDiet, hormonal signals (e.g., insulin (B600854), glucagon), cellular energy status. physiology.org
(S)-Lactic AcidAnaerobic GlycolysisLactate dehydrogenaseGlucose availability, oxygen levels, cellular energy demand.

Understanding the interplay between these metabolic pathways and the factors that regulate substrate availability is crucial for elucidating the mechanisms that control the endogenous production of (S)-Palmitoyllactic acid.

Molecular Mechanisms and Biological Functions of S Palmitoyllactic Acid in Research Models

Integration of (S)-Palmitoyllactic Acid into Cellular Lipid Metabolism and Signaling Networks

(S)-Palmitoyllactic acid is part of a class of endogenous lipids that are integral to cellular lipid metabolism and signaling. mdpi.comresearchgate.net These lipids, including the broader FAHFA family, are synthesized and metabolized within cells, contributing to a complex network that regulates energy homeostasis and cellular communication. diabetesjournals.orgnih.gov The metabolism of these lipids involves both their creation by biosynthetic enzymes and their breakdown, which helps to control their levels and subsequent signaling functions. nih.gov

Lipid metabolites, such as S-PLA, are increasingly recognized as crucial regulators of protein function and cell signaling pathways. nih.govnih.gov The availability of intracellular fatty acids, which are the building blocks for lipids like S-PLA, is tightly controlled by the balance between uptake from the diet, new synthesis within the cell, and breakdown. nih.govnih.govimrpress.com This regulation ensures that signaling lipids are present at the right concentrations to carry out their functions. Once inside the cell, fatty acids can be directed to various metabolic pathways, including their incorporation into more complex lipids like phospholipids (B1166683) and triglycerides, or they can be used for energy production. imrpress.com

The signaling roles of lipids like S-PLA are diverse and can influence numerous cellular processes. They can act as signaling molecules that interact with specific receptors or can be incorporated into cellular membranes, altering their properties and the functions of membrane-bound proteins. The intricate interplay between the synthesis, breakdown, and signaling of these lipids is a key area of ongoing research.

Characterization of Specific Molecular Targets and Receptor Interactions of (S)-Palmitoyllactic Acid (e.g., PPARγ)

Research has identified Peroxisome Proliferator-Activated Receptor gamma (PPARγ) as a key molecular target for (S)-Palmitoyllactic acid. nih.gov PPARs are a group of nuclear receptors that act as transcription factors to regulate the expression of genes involved in various metabolic processes, including adipocyte differentiation and glucose homeostasis. jomes.orgopenmedicinalchemistryjournal.com

The interaction between S-PLA and PPARγ is significant because it mimics the action of known PPARγ agonists. nih.gov When S-PLA binds to and activates PPARγ, it initiates a cascade of events that influences the expression of specific genes. nih.gov This interaction is a critical mechanism through which S-PLA exerts its biological effects.

While PPARγ is a primary target, it is also plausible that S-PLA interacts with other receptors. For instance, other members of the FAHFA family have been shown to interact with G-protein coupled receptors like GPR120 and GPR40, which are also involved in metabolic regulation. diabetesjournals.orgfrontiersin.org The activation of these receptors can lead to enhanced insulin (B600854) secretion and improved glucose uptake in adipocytes. diabetesjournals.org The ability of S-PLA and related lipids to interact with multiple receptor types highlights the complexity of their signaling pathways and their potential to influence a wide range of physiological responses.

Modulation of Cellular Processes (e.g., adipogenesis, differentiation, proliferation) by (S)-Palmitoyllactic Acid in In Vitro Systems

In laboratory studies using cell cultures, (S)-Palmitoyllactic acid has been shown to be a potent modulator of several key cellular processes, most notably adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. nih.gov

When 3T3-L1 preadipocytes, a commonly used cell line in metabolic research, are treated with S-PLA, they show a significant increase in adipogenesis. nih.gov This is characterized by the accumulation of small lipid droplets within the cells, a hallmark of adipocyte differentiation. nih.gov The effect of S-PLA on promoting adipogenesis is enhanced when used in combination with dexamethasone, a synthetic glucocorticoid often used to induce differentiation in these cells. nih.gov This suggests that S-PLA works through pathways that are synergistic with traditional inducers of adipogenesis.

The process of adipocyte differentiation is a complex and highly regulated cascade involving the sequential activation of various transcription factors. physiology.org Key players in this process include PPARγ and members of the CCAAT/enhancer-binding protein (C/EBP) family. physiology.orgmdpi.com The expression of these transcription factors is critical for driving the changes in gene expression that lead to the mature adipocyte phenotype, including the synthesis and storage of lipids. physiology.org Studies have shown that treatment with S-PLA leads to increased expression of adiponectin, a hormone produced by fat cells that plays a beneficial role in glucose regulation and fatty acid oxidation. nih.gov

The table below summarizes the observed effects of (S)-Palmitoyllactic Acid on cellular processes in the 3T3-L1 preadipocyte model.

Cellular ProcessObservation with (S)-Palmitoyllactic Acid TreatmentReference
Adipogenesis Promotes the differentiation of 3T3-L1 preadipocytes into adipocytes. nih.gov
Lipid Accumulation Induces the formation of a large number of small lipid droplets within the cells. nih.gov
Gene Expression Enhances the expression of the adiponectin gene. nih.gov
Synergistic Effects Significantly enhances adipogenesis in the presence of dexamethasone. nih.gov

Role of (S)-Palmitoyllactic Acid in Adipocyte Browning and Thermogenesis Studies in Model Systems

(S)-Palmitoyllactic acid has been demonstrated to induce a "brown fat-like" or "beige" phenotype in white adipocytes, a process known as browning. nih.govresearcher.life This transformation is of significant interest because brown and beige adipocytes are specialized in thermogenesis, the process of heat production, which they achieve by burning energy. frontiersin.orgnih.gov

In studies using the 3T3-L1 cell line, treatment with S-PLA resulted in an increased expression of genes that are characteristic of brown and beige adipocytes. nih.gov These include PR domain containing 16 (Prdm16) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (Pgc1α). nih.gov Prdm16 is a critical transcriptional regulator that drives the development of brown adipocytes, while Pgc1α is a master regulator of mitochondrial biogenesis and thermogenesis. jomes.org

The expression profile of these brown/beige cell-specific genes induced by S-PLA is notably similar to that observed with the use of PPARγ agonists. nih.gov This suggests that S-PLA's browning effect is mediated, at least in part, through the activation of PPARγ. nih.gov The activation of these thermogenic genes, including uncoupling protein 1 (UCP1), is a key feature of brown and beige adipocytes, enabling them to dissipate energy as heat rather than storing it as fat. jomes.orge-dmj.org

The table below details the key genes involved in adipocyte browning that are upregulated by (S)-Palmitoyllactic Acid in the 3T3-L1 cell model.

GeneFunction in Adipocyte Browning and ThermogenesisReference
Prdm16 A key transcriptional regulator that promotes the brown fat differentiation program. nih.govjomes.org
Pgc1α A coactivator that stimulates mitochondrial biogenesis and the expression of thermogenic genes. nih.govjomes.org
Adiponectin A hormone secreted by adipocytes that is also associated with the brown fat phenotype. nih.gov

Investigation of Transcriptional and Post-Translational Regulation Influenced by (S)-Palmitoyllactic Acid

The biological effects of (S)-Palmitoyllactic acid are rooted in its ability to influence gene expression at the transcriptional level. As established, S-PLA acts as a ligand for the transcription factor PPARγ. nih.gov Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. mdpi.com This binding event recruits a complex of proteins that initiate or enhance the transcription of these genes. iomcworld.org

The transcriptional regulation initiated by S-PLA through PPARγ activation leads to the upregulation of a suite of genes involved in adipogenesis and the browning of white adipose tissue. nih.gov This includes genes responsible for lipid uptake and storage, as well as those that define the thermogenic characteristics of brown and beige adipocytes, such as Prdm16 and Pgc1α. nih.govjomes.org

Beyond direct transcriptional activation, the cellular environment is also governed by post-transcriptional and post-translational modifications, which provide additional layers of regulation. iomcworld.orgfrontiersin.org Post-transcriptional regulation can involve processes like alternative splicing and modifications to mRNA that affect its stability and translation into protein. researchgate.netmdpi.com Post-translational modifications, such as phosphorylation, acetylation, and ubiquitination, can rapidly alter the activity, localization, or stability of proteins, including transcription factors and their co-regulators. nih.gov While direct evidence for S-PLA's role in these specific post-translational modifications is still emerging, it is a plausible area for its broader influence on cellular signaling networks.

Functional Significance of (S)-Palmitoyllactic Acid in Specific Biological Tissues and Cellular Compartments (e.g., adipose tissue)

The primary functional significance of (S)-Palmitoyllactic acid, as indicated by current research, lies within adipose tissue. mdpi.comnih.govnih.gov Adipose tissue is a critical endocrine organ that plays a central role in regulating systemic energy metabolism. e-dmj.org It is composed of different types of adipocytes, including white, brown, and beige cells, each with distinct functions.

In the context of adipose tissue, S-PLA acts as a signaling molecule that promotes the differentiation of pre-adipocytes into mature adipocytes. nih.gov This is crucial for the proper storage of lipids and the maintenance of metabolic health. Dysfunctional adipose tissue, characterized by enlarged and inflamed adipocytes, is a key factor in the development of metabolic disorders. e-dmj.org

Furthermore, the ability of S-PLA to induce the browning of white adipocytes has significant implications for adipose tissue function. nih.gov Brown and beige adipocytes are highly metabolically active, dissipating energy through thermogenesis. nih.govmdpi.com By promoting a brown-like phenotype, S-PLA can potentially enhance the energy expenditure capacity of adipose tissue. This shift in adipocyte function from energy storage to energy expenditure is a promising area of metabolic research. The effects of S-PLA are mediated through its interaction with key regulatory proteins within adipocytes, such as PPARγ, highlighting the importance of this lipid in the intricate signaling networks that govern adipose tissue biology. nih.gov

State of the Art Analytical Methodologies for S Palmitoyllactic Acid Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification and Identification in Biological Samples

High-resolution liquid chromatography-mass spectrometry (LC-MS) stands as the cornerstone for the analysis of (S)-Palmitoyllactic acid and other FAHFAs in complex biological matrices. researchgate.netnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection and quantification of these low-abundance lipids. nih.govx-mol.com

Typically, reversed-phase liquid chromatography is employed to separate FAHFAs based on their hydrophobicity. The separated analytes are then introduced into the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI) in negative ion mode. High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, provide accurate mass measurements, which are essential for determining the elemental composition of the detected ions and distinguishing them from other co-eluting lipids. researchgate.netmetwarebio.com

Tandem mass spectrometry (MS/MS) is a critical component of the workflow for the structural identification of FAHFAs. nih.govresearchgate.net In this process, a specific precursor ion corresponding to a potential FAHFA is selected and fragmented. The resulting product ions provide structural information, such as the identity of the fatty acid and the hydroxy fatty acid components. nih.govresearchgate.net For instance, the fragmentation of the [M-H]⁻ ion of a FAHFA typically yields characteristic product ions corresponding to the carboxylate anions of the constituent fatty acid and hydroxy fatty acid. nih.gov This fragmentation pattern is instrumental in confirming the identity of the lipid.

For quantitative analysis, targeted approaches using multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers or parallel reaction monitoring (PRM) on high-resolution instruments are often utilized. researchgate.netelifesciences.org These methods offer high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for the analyte of interest and its corresponding isotopically labeled internal standard. elifesciences.org The use of stable isotope-labeled internal standards, such as deuterated analogues, is crucial for accurate quantification as it compensates for variations in sample extraction, chromatographic separation, and ionization efficiency.

ParameterTypical Condition/MethodPurpose
ChromatographyReversed-Phase (e.g., C18, C8 columns)Separation of FAHFAs based on hydrophobicity.
IonizationElectrospray Ionization (ESI) - Negative ModeGeneration of deprotonated molecular ions [M-H]⁻.
Mass AnalyzerHigh-Resolution (Orbitrap, TOF)Accurate mass measurement for formula determination.
IdentificationTandem MS (MS/MS)Structural elucidation through fragmentation patterns.
QuantificationMRM/PRM with stable isotope-labeled internal standardsAccurate and sensitive measurement of analyte concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized (S)-Palmitoyllactic Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) provides an alternative and complementary approach to LC-MS for the analysis of (S)-Palmitoyllactic acid, particularly after chemical derivatization. nih.govnih.gov Derivatization is a necessary step in GC-MS analysis of non-volatile compounds like FAHFAs, as it converts them into more volatile and thermally stable derivatives suitable for gas-phase separation. jfda-online.comresearchgate.net

Common derivatization strategies for fatty acids and hydroxy fatty acids involve esterification, such as methylation, to convert the carboxylic acid group into its corresponding methyl ester. journal-of-agroalimentary.romdpi.com Silylation is another widely used technique where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. jfda-online.comresearchgate.net These derivatization reactions reduce the polarity of the analytes, improving their chromatographic peak shape and preventing thermal degradation in the GC inlet and column. researchgate.net

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra contain a wealth of structural information, as EI often leads to extensive fragmentation, producing a characteristic "fingerprint" for each compound. journal-of-agroalimentary.romdpi.com This fragmentation pattern can be used to identify the original fatty acid and hydroxy fatty acid moieties of the FAHFA.

Quantitative analysis by GC-MS is also performed using internal standards, often a homologous fatty acid or an isotopically labeled version of the analyte. By comparing the peak area of the analyte derivative to that of the internal standard, the concentration of the FAHFA in the original sample can be determined. nih.gov While GC-MS is a robust and reliable technique, it is generally less suited for the analysis of intact, underivatized FAHFAs compared to LC-MS due to their low volatility. nih.gov

StepMethod/ReagentPurpose
DerivatizationMethylation (e.g., BF3/methanol), Silylation (e.g., BSTFA)Increase volatility and thermal stability.
SeparationGas Chromatography (Capillary Column)Separation based on boiling point and polarity.
IonizationElectron Ionization (EI)Generates reproducible fragmentation patterns for identification.
DetectionMass SpectrometryIdentification and quantification based on mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Studies of (S)-Palmitoyllactic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of novel lipids, including (S)-Palmitoyllactic acid, and for studying their interactions with other molecules. evotec.comsemanticscholar.org While mass spectrometry provides information on the mass and fragmentation of a molecule, NMR offers detailed insights into the specific arrangement of atoms and the connectivity within the structure. mdpi.com

For the structural elucidation of an isolated FAHFA, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. mdpi.com 1D ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR reveals the carbon skeleton. mdpi.com 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure. semanticscholar.orgmdpi.com This level of detail is crucial for confirming the exact position of the ester linkage between the fatty acid and the hydroxy fatty acid, a task that can be challenging with MS alone. nih.gov

Beyond structural elucidation, NMR is also valuable for studying the interactions of (S)-Palmitoyllactic acid with proteins and membranes. researchgate.net Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify binding epitopes and determine the affinity of the lipid for a protein target. nih.gov Furthermore, solid-state NMR can provide information on the orientation and dynamics of (S)-Palmitoyllactic acid within a lipid bilayer, which is important for understanding its function in cell membranes. researchgate.net The ability of NMR to provide atomic-level structural and dynamic information makes it an indispensable tool in FAHFA research, complementing the high-throughput capabilities of mass spectrometry. semanticscholar.org

Isotopic Labeling and Fluxomics Methodologies for Tracing (S)-Palmitoyllactic Acid Metabolic Pathways

Isotopic labeling and fluxomics are advanced methodologies used to trace the metabolic fate of precursors into (S)-Palmitoyllactic acid and to quantify the rates of its synthesis and turnover. nih.govbitesizebio.com These approaches provide dynamic information about the metabolic pathways involved in the production and degradation of FAHFAs, which cannot be obtained from static concentration measurements alone. nih.gov

In a typical isotopic labeling experiment, cells or organisms are supplied with a substrate, such as glucose or a fatty acid, that is enriched with a stable isotope, most commonly ¹³C or ²H (deuterium). bitesizebio.comcreative-proteomics.com As the labeled substrate is metabolized, the isotopes are incorporated into downstream metabolites, including (S)-Palmitoyllactic acid. By analyzing the mass isotopologue distribution of the FAHFA using mass spectrometry, it is possible to determine the contribution of the labeled precursor to its synthesis and to identify the active metabolic pathways. nih.govjove.com

Metabolic flux analysis (MFA) takes this a step further by using the isotopic labeling data in conjunction with a metabolic network model to calculate the rates (fluxes) of the reactions involved in FAHFA metabolism. creative-proteomics.com This provides a quantitative understanding of how metabolic pathways are regulated under different physiological or pathological conditions. For example, by tracing the incorporation of ¹³C from labeled glucose into the palmitoyl (B13399708) and lactate (B86563) moieties of (S)-Palmitoyllactic acid, one can quantify the relative contributions of de novo lipogenesis and exogenous fatty acid uptake to its formation. jove.com

These techniques are powerful for elucidating the biosynthetic origins of (S)-Palmitoyllactic acid and for understanding how its metabolism is altered in disease states. nih.gov The insights gained from isotopic labeling and fluxomics are crucial for identifying potential therapeutic targets for modulating the levels of this important signaling lipid.

Development and Validation of Targeted Lipidomics Workflows for (S)-Palmitoyllactic Acid Profiling

The development and validation of targeted lipidomics workflows are essential for the reliable and reproducible quantification of (S)-Palmitoyllactic acid and other FAHFAs across large sample cohorts. thermofisher.comnih.gov A targeted lipidomics approach focuses on a predefined set of lipids, allowing for optimized analytical methods that provide high sensitivity, specificity, and quantitative accuracy. lcms.cz

A typical targeted lipidomics workflow begins with the development of a highly selective and sensitive LC-MS/MS method. thermofisher.com This involves optimizing the chromatographic separation to resolve the target FAHFAs from isobaric and isomeric interferences. nih.govacs.org The mass spectrometry parameters, including the selection of specific precursor and product ion transitions for multiple reaction monitoring (MRM), are fine-tuned to maximize the signal-to-noise ratio for each analyte. nih.gov The use of isotopically labeled internal standards for each class of FAHFA is critical for ensuring accurate quantification.

Method validation is a crucial step to ensure that the analytical workflow is fit for its intended purpose. acs.org This process involves assessing several performance characteristics, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Sensitivity: The lowest concentration of the analyte that can be reliably detected (limit of detection, LOD) and quantified (limit of quantification, LOQ).

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. thermofisher.com

Matrix Effect: The influence of co-eluting, endogenous compounds on the ionization of the analyte. x-mol.com

Once validated, these targeted lipidomics workflows can be applied to large-scale studies to profile the levels of (S)-Palmitoyllactic acid in various biological samples, providing valuable insights into its association with different physiological and pathological states. x-mol.comnih.gov

Advanced Sample Preparation Techniques for Complex Biological Matrices in (S)-Palmitoyllactic Acid Analysis

The analysis of (S)-Palmitoyllactic acid in complex biological matrices such as plasma, tissues, and cells presents significant challenges due to the presence of a vast excess of other lipids and proteins that can interfere with the analysis. chromatographyonline.comnih.gov Therefore, advanced sample preparation techniques are essential to extract and enrich the target FAHFAs while removing interfering substances. mdpi.comwiley.com

A common first step in sample preparation is liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate the lipids from the aqueous and proteinaceous components of the sample. chromatographyonline.commdpi.com For LLE, a mixture of organic solvents, such as chloroform/methanol or methyl tert-butyl ether (MTBE), is used to partition the lipids into the organic phase. chromatographyonline.com SPE employs a solid sorbent, such as a C18 or mixed-mode cartridge, to selectively retain the lipids, which are then eluted with an appropriate solvent. mdpi.com

Further purification may be necessary to isolate the FAHFAs from other more abundant lipid classes. This can be achieved using additional SPE steps with different sorbents or by employing techniques like thin-layer chromatography (TLC). aocs.org For instance, anion exchange SPE can be used to enrich for acidic lipids like FAHFAs.

More advanced and automated sample preparation techniques are also being employed to improve throughput and reproducibility. These include robotic liquid handling systems for performing extractions in a 96-well plate format and online SPE systems that couple the extraction process directly to the LC-MS analysis. wiley.com The choice of sample preparation method depends on the specific biological matrix, the concentration of the target analytes, and the required analytical sensitivity and throughput. nih.gov A well-optimized sample preparation protocol is critical for obtaining high-quality data in FAHFA research.

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning of lipids into an immiscible organic solvent.Simple, widely applicable.Can be labor-intensive, may not be highly selective. chromatographyonline.com
Solid-Phase Extraction (SPE)Selective retention of lipids on a solid sorbent.Good selectivity, can be automated. mdpi.comCan be more expensive, potential for analyte loss. mdpi.com
Anion Exchange SPESeparation based on charge; enriches for acidic lipids.Highly effective for isolating acidic lipids like FAHFAs. May require multiple steps.
Automated/Online SPEDirect coupling of extraction to LC-MS.High throughput, reduced sample handling. wiley.comRequires specialized equipment.

Exploration of S Palmitoyllactic Acid Derivatives, Analogues, and Metabolites in Research

Rational Design and Synthesis of Bioactive Analogues for Structure-Activity Relationship (SAR) Studies of (S)-Palmitoyllactic Acid

The rational design and synthesis of bioactive analogues are fundamental to understanding the structure-activity relationship (SAR) of (S)-Palmitoyllactic acid. SAR studies systematically alter the molecule's structure to pinpoint the chemical features responsible for its biological effects. oncodesign-services.com This process guides the optimization of lead compounds to enhance potency, selectivity, and safety. oncodesign-services.com

The general methodology for SAR studies involves:

Synthesis of Analogues: A series of compounds are created with targeted structural modifications to a known active molecule. oncodesign-services.com

Biological Testing: Each analogue is then tested for its biological activity. oncodesign-services.com

Analysis and Correlation: The results are analyzed to determine which structural changes affect the compound's activity. oncodesign-services.com

For instance, researchers have synthesized and evaluated derivatives of other bioactive lipids, such as N-palmitoyl-ethanolamine (PEA), to improve their metabolic stability and prolong their biological activity. mdpi.com Similar strategies could be applied to (S)-Palmitoyllactic acid, creating derivatives with modified acid or alcohol functionalities to explore their impact on biological activity. The design of novel compounds often draws inspiration from known pharmacophores, the essential parts of a molecule responsible for its biological action. oncodesign-services.comrsc.org By identifying the key structural motifs of (S)-Palmitoyllactic acid, researchers can design new analogues with potentially enhanced or more specific activities. benthamscience.com

Table 1: Key Aspects of Rational Drug Design and SAR Studies

Aspect Description
Lead Compound An active compound used as a starting point for modification.
Analogue A compound with a structure similar to the lead compound.
Pharmacophore The essential structural features for biological activity.
Bioisostere A substituent or group with similar physical or chemical properties to another chemical group.
QSAR Quantitative Structure-Activity Relationship; uses computational models to predict activity. oncodesign-services.com

Development of Chemical Probes and Affinity Reagents for Molecular Target Identification

Identifying the molecular targets of bioactive compounds like (S)-Palmitoyllactic acid is crucial for understanding their mechanism of action. nih.gov Chemical probes are small molecules designed to bind to specific protein targets, allowing researchers to study the protein's function in complex biological systems. promega.ca These probes are essential tools in basic research and drug discovery for validating the role of a target protein in disease. promega.ca

High-quality chemical probes possess several key properties:

High affinity for the intended target protein. promega.ca

Good cellular potency. promega.ca

Excellent selectivity over closely related proteins. promega.ca

A known chemical structure and mode of inhibition. promega.ca

To facilitate target identification, these probes can be modified with additional functionalities, such as:

Affinity tags: For enrichment and isolation of the target protein. crick.ac.uk

Fluorophores: For visualization of the probe's location within cells. crick.ac.uk

Reactive warheads: To form a covalent bond with the target protein. crick.ac.uk

The development of such probes for (S)-Palmitoyllactic acid would involve synthesizing derivatives with these added functionalities, which could then be used in techniques like affinity chromatography or fluorescence microscopy to identify and locate its binding partners within the cell.

Table 2: Types of Chemical Probe Functionalities

Functionality Purpose
Affinity Tag Enables purification of the probe-target complex. crick.ac.uk
Fluorophore Allows for visualization of the probe's location. crick.ac.uk
Reactive Warhead Forms a stable, covalent bond with the target. crick.ac.uk
Click Chemistry Handle Facilitates the attachment of other molecules. crick.ac.uk

Enzymatic and Non-Enzymatic Catabolism of (S)-Palmitoyllactic Acid and Identification of Key Metabolites

Understanding the metabolic fate of (S)-Palmitoyllactic acid, both through enzymatic and non-enzymatic pathways, is essential for a complete picture of its biological role. Catabolism is the breakdown of complex molecules into simpler ones. In the case of (S)-Palmitoyllactic acid, this would involve the cleavage of the ester bond and the subsequent metabolism of palmitic acid and lactic acid.

Enzymatic catabolism is carried out by specific enzymes. taranis-nutrition.com For fatty acid esters, this is typically performed by esterases or lipases. The breakdown of (S)-Palmitoyllactic acid would likely release palmitic acid and (S)-lactic acid. Palmitic acid can then enter the beta-oxidation pathway to produce acetyl-CoA, which is a central molecule in energy metabolism. plos.org (S)-lactic acid can be converted to pyruvate (B1213749) and enter the citric acid cycle. The enzymes involved in these pathways are well-characterized.

Non-enzymatic catabolism can also occur, driven by chemical processes within the cell rather than by enzymes. researchgate.net For example, hydrolysis of the ester bond can occur spontaneously, although this is generally a much slower process than enzymatic catalysis. researchgate.net Oxidative stress and the presence of reactive oxygen species (ROS) can also lead to the non-enzymatic modification and degradation of lipids. mdpi.com

Identifying the key metabolites of (S)-Palmitoyllactic acid is crucial. An accumulation of upstream metabolites or a deficiency in downstream products due to an enzymatic block can have significant physiological consequences. taranis-nutrition.com

Investigation of Stereoisomeric Variants of Palmitoyllactic Acid and Their Differential Biological Activities

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. wikipedia.org (S)-Palmitoyllactic acid has a stereocenter at the alpha-carbon of the lactic acid moiety, meaning it exists as two enantiomers: (S)-Palmitoyllactic acid and (R)-Palmitoyllactic acid.

Enantiomers are non-superimposable mirror images of each other. wikipedia.org While they have identical physical properties in an achiral environment, they can have substantially different biological effects because biological systems, such as enzymes and receptors, are themselves chiral. wikipedia.org

The investigation of the differential biological activities of the (S) and (R) enantiomers of palmitoyllactic acid is a critical area of research. It is common for only one enantiomer of a chiral molecule to be biologically active or for the two enantiomers to have different, sometimes even opposing, effects. For example, in many biological systems, only one enantiomer of a compound, such as the L-amino acids, is utilized. britannica.com Therefore, comparing the activities of (S)-Palmitoyllactic acid and (R)-Palmitoyllactic acid can provide valuable insights into the stereospecificity of its interactions with its molecular targets.

Table 3: Types of Stereoisomers

Isomer Type Description
Enantiomers Stereoisomers that are non-superimposable mirror images of each other. wikipedia.org
Diastereomers Stereoisomers that are not mirror images of each other. britannica.com
Meso Compounds Achiral compounds that have stereogenic centers. britannica.com
Cis-Trans Isomers Diastereomers that differ in the spatial arrangement of atoms relative to a double bond or a ring structure. britannica.com

Application of S Palmitoyllactic Acid in Fundamental Biological and Mechanistic Research Models

Utilization as a Biochemical Probe for Lipid Signaling Pathways and Metabolic Research

(S)-Palmitoyllactic acid, a lipoamino acid, serves as a valuable biochemical probe in the investigation of lipid signaling pathways and metabolic processes. Its structural similarity to endogenous signaling lipids allows it to interact with and modulate pathways involved in cellular metabolism. Research has demonstrated that fatty acids and their derivatives can function as signaling molecules, influencing a variety of cellular functions and disease states. nih.gov For instance, palmitic acid, a precursor to (S)-palmitoyllactic acid, is known to act as a signaling molecule that regulates the progression of metabolic syndrome, cardiovascular diseases, and other conditions at a molecular level. nih.gov

The study of lipid signaling involves understanding how lipids like (S)-palmitoyllactic acid act as messengers to bind protein targets such as receptors and kinases, thereby mediating specific cellular responses. wikipedia.org These signaling events are crucial for processes ranging from inflammation to metabolic control. wikipedia.org The use of (S)-palmitoyllactic acid and related compounds in research helps to elucidate the roles of lipid metabolites in protein function and cell signaling. nih.gov For example, the availability of intracellular fatty acids, which can be influenced by compounds like (S)-palmitoyllactic acid, is a key regulator of S-palmitoylation, a post-translational modification that affects protein localization, stability, and activity. nih.gov

In metabolic research, (S)-palmitoyllactic acid is utilized to explore the mechanisms of lipogenesis and energy expenditure. medchemexpress.comnih.gov Studies have shown that it can influence the expression of genes involved in metabolic regulation, acting in a manner similar to agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism. medchemexpress.comnih.govmedchemexpress.com The ability of (S)-palmitoyllactic acid to promote a brown fat-like phenotype in adipocytes highlights its potential as a tool for investigating therapeutic strategies for obesity by promoting energy dissipation. medchemexpress.comnih.govmedchemexpress.com

Table 1: Examples of (S)-Palmitoyllactic Acid Application in Lipid Signaling and Metabolic Research

Research AreaKey FindingsCellular/Molecular Target(s)
Lipid Signaling Modulates protein function through mechanisms like S-palmitoylation. nih.govProtein kinases, receptors, enzymes involved in post-translational modifications. wikipedia.org
Metabolic Regulation Induces a brown fat-like phenotype, enhancing expression of thermogenic genes. medchemexpress.comnih.govmedchemexpress.comPPARγ, PRDM16, PGC1α. nih.govmedchemexpress.com
Obesity Research Promotes adipogenesis and influences lipid accumulation. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.euAdipocyte differentiation pathways. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu

Role in Establishing In Vitro Models for Adipocyte Differentiation and Lipid Accumulation Studies (e.g., 3T3-L1 cells)

The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes. medchemexpress.comnih.govmdpi.com (S)-Palmitoyllactic acid has proven to be a significant tool in these studies, as it actively promotes the differentiation of 3T3-L1 cells. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com When applied to these cells, (S)-palmitoyllactic acid induces a notable increase in adipogenesis, characterized by the formation of numerous small lipid droplets within the cells. nih.gov

This lipogenic activity is particularly enhanced when used in conjunction with other agents like dexamethasone, where it acts synergistically to promote adipocyte formation, a function that mirrors the effects of PPARγ agonists such as pioglitazone (B448) and rosiglitazone. medchemexpress.comnih.govmedchemexpress.com The ability of (S)-palmitoyllactic acid to induce a brown fat-like phenotype in these white adipose-derived cells is of particular interest. medchemexpress.comnih.govmedchemexpress.com This is evidenced by the increased expression of genes specific to brown and beige adipocytes, including PR domain containing 16 (Prdm16) and peroxisome proliferative activated receptor, gamma, coactivator 1 alpha (Pgc1a). nih.govmedchemexpress.com

The use of (S)-palmitoyllactic acid in 3T3-L1 cell culture models allows researchers to investigate the molecular mechanisms underlying adipocyte differentiation and lipid accumulation. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com These in vitro models are crucial for screening potential therapeutic compounds for metabolic diseases and for understanding the fundamental biology of adipose tissue. medchemexpress.comnih.gov

Table 2: Effects of (S)-Palmitoyllactic Acid on 3T3-L1 Cells

ParameterObservationSignificance
Adipogenesis Significantly enhances adipocyte differentiation. medchemexpress.comnih.govmedchemexpress.comProvides a model for studying the formation of fat cells.
Lipid Droplet Morphology Induces the formation of numerous small lipid droplets. nih.govSuggests an alteration in lipid storage mechanisms.
Gene Expression Upregulates brown/beige adipocyte-specific genes (e.g., Prdm16, Pgc1a). nih.govmedchemexpress.comIndicates a browning effect on white adipocytes, relevant for energy expenditure research.
Interaction with PPARγ Acts similarly to PPARγ agonists. medchemexpress.comnih.govmedchemexpress.comElucidates its mechanism of action via a key metabolic regulator.

Contribution to Understanding Cell Lineage Differentiation and Development in Experimental Systems

(S)-Palmitoyllactic acid and related lipid molecules contribute to the broader understanding of cell lineage differentiation beyond just adipocytes. The process of cellular differentiation involves a cell changing from one type to a more specialized one, a fundamental process in the development of multicellular organisms. wikipedia.org This is governed by complex gene regulatory networks and cell signaling pathways. wikipedia.org

Lipids are critical molecules that influence the morphological, biochemical, and functional roles of cells during differentiation. biorxiv.orgbiorxiv.org Studies on pluripotent stem cells, which can differentiate into various cell types, have shown that lipid metabolism undergoes significant changes during differentiation into different lineages, such as neural and mesodermal fates. biorxiv.orgbiorxiv.org For instance, fluctuations in triacylglycerides and free fatty acids are observed in early-stage induced pluripotent stem cells (iPSCs), and these are utilized at different stages of differentiation. biorxiv.orgbiorxiv.org

Palmitic acid, the fatty acid component of (S)-palmitoyllactic acid, is known to serve as an energy source and is involved in protein lipid modifications through palmitoylation, a process that can influence cell fate decisions. biorxiv.orgbiorxiv.org By studying how compounds like (S)-palmitoyllactic acid affect the differentiation of various stem and progenitor cells in experimental systems, researchers can gain insights into the molecular and cellular mechanisms that regulate development. nih.govmonash.edu These experimental systems, which include in vitro cell cultures and organoids, allow for the controlled investigation of how extrinsic factors like specific lipids can direct cell lineage commitment. nih.govmonash.edu

Insights from Genetically Engineered Animal Models in Studying (S)-Palmitoyllactic Acid Biology

Genetically engineered animal models are indispensable tools for studying the in vivo effects of molecules like (S)-palmitoyllactic acid and for understanding the complex interplay between genetics and environment in metabolic diseases. nih.govreplacinganimalresearch.org.uk These models, which include knockout, knock-in, and transgenic animals, allow researchers to investigate the function of specific genes and pathways related to the metabolism and signaling of (S)-palmitoyllactic acid. nih.govmdpi.comfrontiersin.org

For example, to understand the role of a receptor that (S)-palmitoyllactic acid might activate, a genetically engineered mouse lacking that receptor (a knockout model) could be utilized. replacinganimalresearch.org.uk By comparing the physiological response to (S)-palmitoyllactic acid administration in these knockout mice versus wild-type mice, researchers can determine if the receptor is necessary for its effects. Similarly, transgenic models that overexpress certain enzymes involved in lipid metabolism can help elucidate the pathways through which (S)-palmitoyllactic acid is synthesized or degraded. nih.govscienceopen.com

Future Directions and Grand Challenges in S Palmitoyllactic Acid Research

Integration of Multi-omics Data (Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding of (S)-Palmitoyllactic Acid

A comprehensive, systems-level understanding of the biological roles of (S)-Palmitoyllactic acid necessitates the integration of multiple "omics" data streams, including transcriptomics, proteomics, and metabolomics. nih.govnih.gov This integrated approach allows researchers to move beyond single-data-point correlations to a more holistic view of how (S)-Palmitoyllactic acid influences and is influenced by complex cellular networks. nih.govfrontlinegenomics.com

The advent of high-throughput technologies has made the generation of vast datasets for each omics layer increasingly feasible. nih.gov For instance, transcriptomics can reveal changes in gene expression in response to (S)-Palmitoyllactic acid, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics, in turn, provides a direct snapshot of the biochemical consequences of these changes. nih.govnih.gov By combining these datasets, researchers can construct more accurate models of the flow of biological information from gene to protein to metabolite, ultimately connecting the presence of (S)-Palmitoyllactic acid to a particular phenotype. nih.govembopress.org

Several computational tools and statistical methods are being developed to facilitate this integration. nih.govmixomics.org These approaches aim to identify meaningful correlations and causal relationships between the different omics layers. For example, an increase in the transcript for a specific enzyme involved in lipid metabolism, coupled with a corresponding increase in the protein and a measurable change in related lipid species, would provide strong evidence for the role of (S)-Palmitoyllactic acid in that pathway. frontiersin.org The ultimate goal of such systems biology approaches is to build predictive models of cellular behavior in response to this lipoamino acid. nih.govfrontiersin.orgnih.gov

However, significant challenges remain in multi-omics data integration. nih.govresearchgate.net These include dealing with the different scales and types of data generated by each platform, as well as the inherent noise in biological systems. frontlinegenomics.com Despite these hurdles, the potential to uncover novel biological insights into the function of (S)-Palmitoyllactic acid makes the pursuit of multi-omics integration a critical future direction. nih.govresearchgate.net

Advanced Computational Modeling and Cheminformatics Approaches for Predicting (S)-Palmitoyllactic Acid Interactions

Advanced computational modeling and cheminformatics are poised to play a pivotal role in accelerating our understanding of (S)-Palmitoyllactic acid's biological interactions. nih.govnih.gov These in silico approaches offer a rapid and cost-effective means to predict how this molecule might interact with proteins and other biological targets, guiding further experimental validation. nih.gov

Cheminformatics tools can be used to analyze the structural features of (S)-Palmitoyllactic acid and compare them to vast libraries of known bioactive molecules. rsc.orgfrontiersin.org This can help in identifying potential protein targets based on structural similarity to known ligands. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of (S)-Palmitoyllactic acid and its analogs. frontiersin.org

Molecular docking simulations represent another powerful computational tool. nih.govrsc.org These simulations can predict the binding affinity and orientation of (S)-Palmitoyllactic acid within the active site of a target protein. This information is invaluable for identifying potential enzymes that metabolize (S)-Palmitoyllactic acid or receptors that it may activate or inhibit. nih.gov

The development of more sophisticated algorithms and the increasing availability of high-performance computing resources are continuously improving the accuracy of these predictions. nih.gov By integrating data from computational models with experimental results, researchers can build a more complete picture of the molecular mechanisms underlying the biological effects of (S)-Palmitoyllactic acid. This integrated approach will be crucial for designing future studies and for potentially identifying novel therapeutic applications for this intriguing molecule. nih.govrsc.org

Exploration of (S)-Palmitoyllactic Acid's Role in Inter-Kingdom Signaling (e.g., Microbiome-Host Axis) Research

The role of (S)-Palmitoyllactic acid in inter-kingdom signaling, particularly along the microbiome-host axis, represents a fascinating and largely unexplored frontier in research. Inter-kingdom signaling involves communication between microorganisms and their hosts, often through small molecules. nih.govfrontiersin.org Given that lipoamino acids can be produced by bacteria, it is plausible that (S)-Palmitoyllactic acid could function as such a signaling molecule, influencing host physiology. nih.gov

The gut microbiome, in particular, is a dense ecosystem where bacteria and host cells are in constant communication. nih.gov Bacterial metabolites are known to influence a wide range of host processes, including immunity, metabolism, and even neurological function. frontiersin.orgnih.gov Research into other lipoamino acids has already demonstrated their production by gut bacteria and their potential impact on the host. nih.govresearchgate.net

Future research should focus on determining whether gut microbes can synthesize (S)-Palmitoyllactic acid and whether its levels in the gut correlate with specific microbial populations or host physiological states. This will require the development of sensitive methods to detect and quantify (S)-Palmitoyllactic acid in complex gut samples. If a microbial origin is established, the next step will be to investigate how this molecule influences host cells, for example, by interacting with receptors on intestinal epithelial cells or immune cells. nih.gov Unraveling the role of (S)-Palmitoyllactic acid in the intricate communication network of the microbiome-host axis could open up new avenues for understanding and potentially modulating health and disease. nih.govnih.gov

Development of Novel Tools for In Situ Detection and Imaging of (S)-Palmitoyllactic Acid

A significant challenge in understanding the biological function of (S)-Palmitoyllactic acid is the ability to visualize its localization and dynamics within cells and tissues. The development of novel tools for in situ detection and imaging is therefore a critical area for future research.

Mass spectrometry imaging (MSI) is a powerful technique that allows for the simultaneous collection of chemical and spatial information, making it well-suited for studying the distribution of molecules like (S)-Palmitoyllactic acid directly in tissue sections. frontiersin.org However, the detection of amino acids and their derivatives by mass spectrometry can be challenging due to poor ionization efficiency. frontiersin.org To overcome this, chemical derivatization protocols can be employed to enhance their detection. frontiersin.org

Another promising approach is the development of fluorescently-labeled probes that specifically bind to (S)-Palmitoyllactic acid. These probes could be used in various imaging techniques, such as fluorescence microscopy, to visualize the subcellular localization of the molecule. The design of such probes would require a detailed understanding of the structure of (S)-Palmitoyllactic acid and its potential binding partners.

Furthermore, the development of radiolabeled versions of (S)-Palmitoyllactic acid, for example with isotopes like ¹⁸F, could enable in vivo imaging techniques such as Positron Emission Tomography (PET). snmjournals.org This would allow for the non-invasive tracking of the molecule's distribution and accumulation in different organs in a living organism. snmjournals.org The successful development of these and other novel imaging tools will be instrumental in elucidating the precise roles of (S)-Palmitoyllactic acid in various physiological and pathological processes.

Identification of Unexplored Enzymatic Modulators and Inhibitors of (S)-Palmitoyllactic Acid Metabolism for Research Purposes

To fully dissect the biological pathways involving (S)-Palmitoyllactic acid, the identification of specific enzymatic modulators and inhibitors is essential. medchemexpress.com These chemical tools would allow researchers to manipulate the levels of (S)-Palmitoyllactic acid in a controlled manner, providing invaluable insights into its synthesis, degradation, and function. nih.govnih.gov

Currently, the enzymes responsible for the metabolism of (S)-Palmitoyllactic acid are not well characterized. A key area of future research will be to identify the specific synthases that produce it and the hydrolases that break it down. Once these enzymes are identified, high-throughput screening of small molecule libraries can be employed to discover potent and selective inhibitors. nih.gov

For instance, the identification of inhibitors for the synthesis of (S)-Palmitoyllactic acid would allow researchers to study the consequences of its depletion in various cellular and animal models. Conversely, inhibitors of its degradation would lead to its accumulation, helping to elucidate the effects of its excess. The discovery of N-acyl amino acid metabolizing enzymes like CYP4F2 for other related molecules provides a roadmap for such investigations. nih.gov

Furthermore, the discovery of allosteric modulators, which can enhance or decrease enzyme activity without binding to the active site, could provide an even finer level of control over (S)-Palmitoyllactic acid metabolism. nih.gov The development of a robust toolkit of enzymatic modulators and inhibitors will be a significant step forward, enabling a more precise and detailed investigation of the biological significance of (S)-Palmitoyllactic acid. mdpi.combioworld.complos.org

Addressing Methodological Challenges in Accurate Quantification and Stereoisomer Differentiation in Complex Biological Samples

Accurate quantification and the ability to differentiate between stereoisomers of Palmitoyllactic acid are significant methodological hurdles that must be overcome for a precise understanding of its biological role. researchgate.net Palmitoyllactic acid exists as two stereoisomers, (S)- and (R)-Palmitoyllactic acid, which are non-superimposable mirror images of each other. wikipedia.orgchemicool.commasterorganicchemistry.com These stereoisomers can have vastly different biological activities. wikipedia.org

The primary challenge lies in separating and quantifying these stereoisomers in complex biological matrices such as plasma, tissues, and cell lysates. researchgate.net Standard analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful for detecting and quantifying lipids, but the separation of stereoisomers often requires specialized chiral chromatography columns and methods. nih.govresearchgate.net

Developing and validating robust and sensitive analytical methods is a key priority. This includes optimizing sample preparation techniques to efficiently extract lipoamino acids while minimizing degradation and isomeric interconversion. researchgate.netresearchgate.net The use of synthesized, pure stereoisomeric standards of (S)- and (R)-Palmitoyllactic acid is crucial for method development and for confirming the identity of the molecules detected in biological samples. nih.gov

Furthermore, the complexity of biological samples presents a challenge for accurate quantification due to matrix effects, where other molecules in the sample can interfere with the ionization of the target analyte in the mass spectrometer. researchgate.net Careful method validation, including the assessment of linearity, limit of quantification, and recovery, is essential to ensure the reliability of the obtained data. nih.gov Addressing these analytical challenges will be fundamental to accurately delineating the distinct biological functions of (S)-Palmitoyllactic acid.

Table of Mentioned Research Methods and their Applications for (S)-Palmitoyllactic Acid

Research Method Application for (S)-Palmitoyllactic Acid Research
Multi-omics Integration Provides a systems-level understanding by combining transcriptomics, proteomics, and metabolomics data to model the molecule's biological network. nih.govnih.gov
Computational Modeling Predicts interactions with proteins and other biological targets through methods like molecular docking. nih.govrsc.org
Cheminformatics Analyzes structural features to predict bioactivity and identify potential protein targets. nih.govfrontiersin.org
Mass Spectrometry Imaging (MSI) Visualizes the spatial distribution of (S)-Palmitoyllactic acid within tissues. frontiersin.org
Chemical Derivatization Enhances the detection of (S)-Palmitoyllactic acid in mass spectrometry-based analyses. frontiersin.org
High-Throughput Screening Identifies enzymatic modulators and inhibitors of (S)-Palmitoyllactic acid metabolism. nih.gov

Table of Compounds Mentioned in this Article

Compound Name
(S)-Palmitoyllactic acid
(R)-Palmitoyllactic acid
¹⁸F

Q & A

Q. What are the optimal synthetic routes for (S)-palmitoyllactic acid, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : (S)-Palmitoyllactic acid is typically synthesized via esterification of (S)-lactic acid with palmitoyl chloride. Key parameters include:
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) or pyridine to enhance reaction efficiency.
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize racemization .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    Standardization requires documenting molar ratios, solvent purity, and spectroscopic validation (e.g., 1^1H NMR for enantiomeric purity) .

Q. Which analytical techniques are most reliable for characterizing (S)-palmitoyllactic acid’s purity and stereochemical integrity?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (95:5) to resolve enantiomers; compare retention times with authentic standards .
  • NMR Spectroscopy : Analyze 13^{13}C NMR for carbonyl resonance shifts (δ ~173 ppm for ester groups) and 1^1H NMR for methyl doublets (δ ~1.3 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 313.3) via ESI-MS .

Q. How can researchers ensure data reliability when quantifying (S)-palmitoyllactic acid in biological matrices?

  • Methodological Answer :
  • Sample preparation : Use liquid-liquid extraction (LLE) with tert-butyl methyl ether to isolate the compound from lipids .
  • Calibration curves : Validate linearity (R2^2 > 0.99) across physiological concentration ranges (0.1–100 µM).
  • Internal standards : Spike deuterated analogs (e.g., d3_3-palmitoyllactic acid) to correct for matrix effects .

Advanced Research Questions

Q. What experimental design strategies mitigate enantiomeric interconversion during (S)-palmitoyllactic acid synthesis?

  • Methodological Answer :
  • Low-temperature kinetics : Monitor racemization via polarimetry at intervals; optimize reaction time to <2 hours at 25°C .
  • Protecting groups : Temporarily protect the hydroxyl group of lactic acid with tert-butyldimethylsilyl (TBS) to prevent acid-catalyzed racemization .
  • Statistical validation : Use a factorial design (e.g., 32^2 DOE) to test temperature, solvent, and catalyst interactions .

Q. How should researchers resolve contradictions in reported enzymatic activity data for (S)-palmitoyllactic acid?

  • Methodological Answer :
  • Source verification : Cross-check enzyme sources (e.g., Candida antarctica lipase B vs. porcine pancreatic lipase) and activity assays (pH, substrate specificity) .
  • Data normalization : Express activity as µmol·min1^{-1}·mg1^{-1} protein, with triplicate measurements and error bars (SEM) .
  • Meta-analysis : Compare datasets using PRISMA guidelines to identify outliers or methodological biases .

Q. What advanced computational models predict (S)-palmitoyllactic acid’s interactions with lipid bilayers?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use GROMACS with the CHARMM36 force field to model insertion energetics and bilayer perturbation .
  • Free energy calculations : Apply umbrella sampling to estimate partitioning coefficients (log P) between aqueous and membrane phases .
  • Validation : Correlate simulation data with experimental DSC (differential scanning calorimetry) thermograms of membrane phase transitions .

Data Contradiction and Reproducibility

Q. How can conflicting solubility data for (S)-palmitoyllactic acid in polar solvents be reconciled?

  • Methodological Answer :
  • Standardize protocols : Report solvent pre-saturation (e.g., water content in ethanol) and equilibration time (24 hrs) .
  • Quality controls : Use USP-grade solvents and validate purity via Karl Fischer titration .
  • Cross-lab validation : Share samples with independent labs for blinded solubility testing .

Q. What statistical approaches are recommended for analyzing dose-response variability in (S)-palmitoyllactic acid’s bioactivity studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to a Hill equation model to estimate EC50_{50} and Hill coefficients .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
  • Power analysis : Predefine sample sizes (n ≥ 6) to ensure 80% power for detecting 20% effect sizes .

Tables for Key Parameters

Parameter Optimal Value Reference
Synthesis temperature0–5°C (acyl chloride addition)
Chiral HPLC mobile phaseHexane/isopropanol (95:5)
ESI-MS molecular ionm/z 313.3 ([M+H]+^+)
Membrane log P (simulated)3.8 ± 0.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyllactic acid, (S)-
Reactant of Route 2
Reactant of Route 2
Palmitoyllactic acid, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.